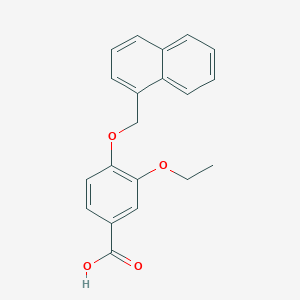

3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

説明

特性

IUPAC Name |

3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-2-23-19-12-15(20(21)22)10-11-18(19)24-13-16-8-5-7-14-6-3-4-9-17(14)16/h3-12H,2,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCGHNEWHVOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with naphthalen-1-ylmethanol under specific conditions. The reaction is often catalyzed by a suitable acid catalyst to facilitate the formation of the ester linkage between the benzoic acid and the naphthalen-1-ylmethoxy group .

Industrial Production Methods

In an industrial setting, the production of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

科学的研究の応用

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Position and Electronic Effects : The ethoxy group in the target compound is electron-donating, stabilizing the aromatic ring. In contrast, nitro groups (e.g., in JKY-2-169) are electron-withdrawing, altering reactivity and binding properties .

- Synthetic Yields: Compounds with nitro substituents (e.g., JKY-2-169) achieved higher yields (84%) than those with amino groups (e.g., 4bb: 31%), suggesting substituent-dependent reaction efficiencies .

Physicochemical Properties

- Solubility: The target compound’s naphthalen-1-ylmethoxy group likely reduces aqueous solubility compared to analogs with hydrophilic groups (e.g., amino in ).

- Melting Points : Bulky substituents (e.g., naphthylmethoxy) may increase melting points due to enhanced intermolecular interactions, as seen in related benzoic acid derivatives .

生物活性

3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid, identified by its CAS number 938341-81-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is C18H20O4. Its structure features an ethoxy group and a naphthalene moiety, which are critical for its biological interactions.

The biological activity of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. The mechanism involves:

- Binding Affinity : The compound may bind to active sites on proteins or alter their conformation, influencing various cellular pathways.

- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, which can be a significant mechanism for anticancer activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoic acid have been evaluated for their ability to inhibit the c-Myc-Max protein complex, a critical factor in many cancers.

Table 1: Inhibition of c-Myc-Max Interaction

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 4aa | <50 | Potent inhibitor |

| 4da | <50 | Potent inhibitor |

| 4bb | >100 | Inactive |

The above table summarizes findings where certain derivatives demonstrated the ability to disrupt the c-Myc-Max/DNA complex effectively, suggesting that similar activities could be expected from 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid due to structural similarities.

Antimalarial Activity

In related studies, compounds inspired by polyphenolic structures have shown promising antimalarial effects against Plasmodium falciparum. While specific data on 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid's antimalarial activity is limited, it is hypothesized that its structural characteristics may contribute to similar efficacy.

Table 2: Antimalarial Activity of Related Compounds

| Compound | IC50 (µM) | Efficacy Description |

|---|---|---|

| Ellagic Acid | 2.8 | Highly effective |

| Polyphenolic Dimer | <4 | Significant antiplasmodial effect |

Case Studies

Several studies have investigated compounds related to 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid. Notably:

- c-Myc Inhibition Study : A focused library of benzoic acid derivatives was screened for their ability to disrupt c-Myc-Max interactions. Compounds with carboxylic acid groups were particularly effective, highlighting the importance of functional groups in biological activity.

- Antimalarial Research : Polyphenolic compounds were synthesized and tested for their activity against resistant strains of Plasmodium falciparum. Results indicated a need for further structural optimization to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid?

- Methodological Answer : A common approach involves acyl chloride coupling , where the carboxylic acid group is activated via reaction with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This is then coupled with an amine or alcohol-containing substituent under basic conditions (e.g., DIPEA). For example, 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid derivatives can be synthesized by reacting 4-amino-3-alkoxybenzoic acid with nitro-substituted benzoyl chlorides, followed by deprotection and purification via column chromatography . Alternative routes include esterification of the benzoic acid followed by oxidation of aldehyde intermediates, as seen in analogous compounds like 3-ethoxy-4-isobutoxybenzaldehyde .

Q. How is the purity and structural integrity of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid verified?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic shifts for naphthalene protons at δ 7.2–8.5 ppm and ethoxy groups at δ 1.2–1.4 ppm) and FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : A 1:3 mixture of ethyl acetate and hexane is effective for recrystallization, yielding colorless crystals. For polar derivatives, methanol/water (7:3 v/v) or dichloromethane/petroleum ether gradients are recommended. Solubility testing in DMSO (typically >10 mM) is advised for biological assays .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of naphthalenylmethoxy-substituted benzoic acid derivatives?

- Methodological Answer : Yields are enhanced by:

- Temperature control : Refluxing in anhydrous ethanol at 80°C for 4–6 hours to ensure complete acylation.

- Catalytic additives : Using 5 mol% DMAP to accelerate coupling reactions.

- Inert atmosphere : Conducting reactions under nitrogen to prevent oxidation of sensitive intermediates .

For example, coupling 3-naphthalen-1-ylmethoxy-4-nitrobenzoic acid with 4-amino-3-isobutoxybenzoic acid under these conditions achieved 84% yield .

Q. How do steric effects from the naphthalenylmethoxy group influence reactivity in substitution reactions?

- Methodological Answer : The bulky naphthalenylmethoxy group at the para position reduces electrophilic substitution rates at the benzoic acid core. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies using UV-Vis spectroscopy track reaction progress. For example, nitration of the benzene ring requires elevated temperatures (70–80°C) due to steric hindrance .

Q. What strategies resolve conflicting NMR data for derivatives of this compound?

- Methodological Answer : Conflicting shifts are addressed via:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR to identify dynamic effects (e.g., rotamers).

- Comparative analysis with structurally similar compounds, such as 3-ethoxy-4-isobutoxybenzaldehyde (δ 9.8 ppm for aldehyde protons) .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.

- Protein-protein interaction disruption : Fluorescence polarization assays targeting c-Myc–Max dimerization, as demonstrated for related benzoic acid derivatives .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression .

Q. How does the naphthalenylmethoxy substituent enhance target specificity compared to simpler alkoxy groups?

- Methodological Answer : The naphthalene moiety increases hydrophobic interactions with protein binding pockets, as shown in molecular docking studies. For example, derivatives with this group exhibited 10-fold higher affinity for c-Myc–Max than ethoxy analogs . Surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd) to validate specificity .

Data Contradiction and Optimization

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess solvent content. Recrystallization from alternative solvents (e.g., acetonitrile) can standardize melting points .

Q. What computational tools predict the metabolic stability of 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid?

- Methodological Answer :

ADMET Predictor™ or SwissADME models estimate metabolic sites (e.g., cytochrome P450 oxidation at the ethoxy group). Molecular dynamics simulations (AMBER or GROMACS) assess interactions with hepatic enzymes like CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。